Methyl 4-chloro-3-cyanobenzoate
Overview
Description
Methyl 4-chloro-3-cyanobenzoate: is an organic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 3-position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: 4-chloro-3-aminobenzoate.
Hydrolysis: 4-chloro-3-cyanobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-cyanobenzoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity . The chlorine atom may also enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Methyl 3-chloro-4-cyanobenzoate: Similar structure but with the positions of the chlorine and cyano groups reversed.
Methyl 4-chloro-3-nitrobenzoate: Contains a nitro group instead of a cyano group.
Methyl 4-chloro-3-aminobenzoate: The cyano group is replaced by an amino group.
Uniqueness: Methyl 4-chloro-3-cyanobenzoate is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This unique structure allows for targeted applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
methyl 4-chloro-3-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMSFBYYAYGOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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